molecular formula C16H8N2O2 B11046238 Benzo[b]phenazine-6,11-dione

Benzo[b]phenazine-6,11-dione

Cat. No.: B11046238
M. Wt: 260.25 g/mol
InChI Key: QDORCAFTCNTEPU-UHFFFAOYSA-N
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Description

Benzo[b]phenazine-6,11-dione (BPD) is a π-conjugated N-heterocyclic compound. Its chemical formula is C16H8N2O2. BPD contains dual redox-active groups, namely quinone and pyrazine. These features make it an interesting material for various applications .

Preparation Methods

Synthetic Routes::

    Functionalization of Benzo[b]phenazine-6,11-dione: Researchers have developed synthetic routes to prepare functionalized derivatives of BPD.

    Industrial Production Methods: While specific industrial-scale methods are not widely documented, BPD can be synthesized using standard organic chemistry techniques. These methods involve cyclization reactions and subsequent functionalization.

Chemical Reactions Analysis

BPD undergoes several types of reactions:

    Oxidation: BPD can be oxidized to form its quinone form.

    Reduction: Reduction of BPD leads to its dihydroquinone form.

    Substitution: BPD can undergo nucleophilic substitution reactions. Common reagents include oxidizing agents (e.g., potassium dichromate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major products:

    BPD Quinone: Formed upon oxidation.

    BPD Dihydroquinone: Result of reduction.

Scientific Research Applications

BPD finds applications in various fields:

Mechanism of Action

The exact mechanism by which BPD exerts its effects depends on the context. In energy storage, it participates in reversible redox reactions during battery cycling. In other applications, BPD’s interactions with molecular targets and pathways remain an active area of research.

Comparison with Similar Compounds

BPD stands out due to its dual redox-active groups (quinone and pyrazine). Similar compounds include other π-conjugated N-heterocycles like phenazines, quinones, and pyrazines.

Properties

Molecular Formula

C16H8N2O2

Molecular Weight

260.25 g/mol

IUPAC Name

benzo[b]phenazine-6,11-dione

InChI

InChI=1S/C16H8N2O2/c19-15-9-5-1-2-6-10(9)16(20)14-13(15)17-11-7-3-4-8-12(11)18-14/h1-8H

InChI Key

QDORCAFTCNTEPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=NC4=CC=CC=C4N=C3C2=O

Origin of Product

United States

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